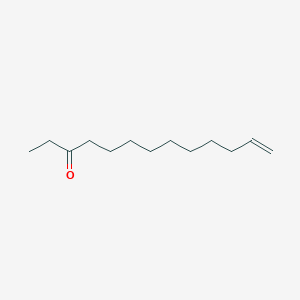![molecular formula C26H18Cl2N2O6 B14511100 2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate CAS No. 64380-57-0](/img/structure/B14511100.png)
2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Halogenation: Introduction of chlorine atoms into the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide.
Nitrile Formation: Conversion of functional groups into nitriles using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process.
化学反応の分析
Types of Reactions
2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For instance, the benzoyloxy group may facilitate binding to hydrophobic pockets, while the dichloro and dicyano groups can participate in electrostatic interactions.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic structure but different functional groups.
Sulfur Compounds: Compounds containing sulfur atoms, which may exhibit similar reactivity patterns.
Uniqueness
2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
特性
CAS番号 |
64380-57-0 |
|---|---|
分子式 |
C26H18Cl2N2O6 |
分子量 |
525.3 g/mol |
IUPAC名 |
2-[4-(2-benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate |
InChI |
InChI=1S/C26H18Cl2N2O6/c27-21-22(28)24(34-12-14-36-26(32)18-9-5-2-6-10-18)20(16-30)19(15-29)23(21)33-11-13-35-25(31)17-7-3-1-4-8-17/h1-10H,11-14H2 |
InChIキー |
DPHOWXDXVNDMCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCOC2=C(C(=C(C(=C2C#N)C#N)OCCOC(=O)C3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


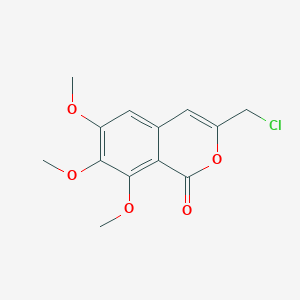
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)

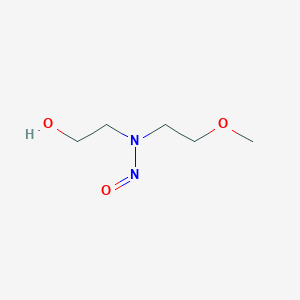
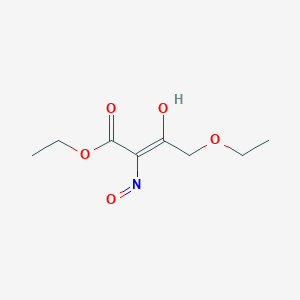
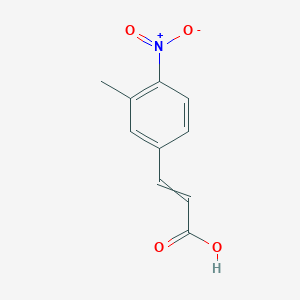
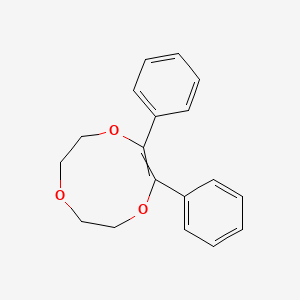

![2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol](/img/structure/B14511055.png)
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
